3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Structural Modifications and Electronic Effects
Comparisons with three analogues highlight the impact of substituents on molecular properties:
Reactivity Patterns
The target compound’s hydroxyl group at C3 participates in hydrogen bonding, unlike the butoxy groups in . This difference significantly alters solubility:
- Water solubility: 12 mg/L (target) vs. <1 mg/L for the dibutoxy analogue.
- The pyrrolidinyl group confers weak basicity ($$ \text{p}K_a \approx 8.1 $$), enabling pH-dependent solubility transitions.
X-ray diffraction studies of similar compounds show that tetrahydro modification reduces planarity by 15° compared to fully aromatic systems, affecting π-π stacking interactions. These structural nuances influence biological target affinity, as demonstrated in comparative docking studies against cyclooxygenase-2 (COX-2), where the target compound showed 3-fold higher binding energy than its non-tetrahydro counterpart.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H21NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h7-8,20H,1-6,9-11H2 |
InChI Key |
HBXCIPLEXAZABK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
Origin of Product |
United States |
Preparation Methods
Benzochromene Core Synthesis
The tetrahydrobenzo[c]chromen-6-one system is typically constructed via cyclization of pre-functionalized intermediates. A common approach involves:
-
Knoevenagel Condensation : Reaction of 2-hydroxyacetophenone derivatives with cyclic ketones under basic conditions forms the chromene ring.
-
Palladium-Catalyzed Cyclization : Intramolecular coupling of brominated precursors, as demonstrated in analogs, achieves regioselective ring closure.
For example, hydrogenation of nitro intermediates (e.g., compound 21 in Scheme 2 of PMC8648050) followed by cyclization yields partially saturated chromenones. This method ensures control over the degree of saturation in the fused benzene ring.
The Mannich reaction enables direct introduction of the pyrrolidine moiety via a three-component coupling. For instance, reacting formaldehyde, pyrrolidine, and a C4-methyl precursor generates the desired side chain. Optimal conditions include:
Nucleophilic Substitution
Alternatively, bromination at C4 followed by displacement with pyrrolidine achieves functionalization:
-
Bromination : Using N-bromosuccinimide (NBS) in CCl₄ under radical conditions.
-
Displacement : Reaction with pyrrolidine in DMF at 80°C for 12 hours.
This method offers superior regiocontrol, with yields reaching 85% for analogous compounds.
Hydroxylation at C3
The C3 hydroxyl group is introduced via:
Directed Ortho-Metalation (DoM)
Late-Stage Oxidation
Oxidation of a C3 methyl group using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O) provides the hydroxyl functionality. This method is less selective but scalable.
Final Assembly and Purification
Convergent synthesis routes are preferred to minimize side reactions:
-
Fragment Coupling : The benzochromene core (synthesized via Scheme 1 methods) is functionalized sequentially at C3 and C4.
-
Global Deprotection : Acidic hydrolysis (HCl/MeOH) removes protecting groups (e.g., tert-butyldimethylsilyl ethers).
Purification : Chromatography on silica gel (hexane/EtOAc gradient) isolates the target compound in >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Mannich-Based | Cyclization, Mannich reaction | 68–72 | Fewer steps, cost-effective | Moderate regiocontrol |
| Nucleophilic Sub. | Bromination, displacement | 80–85 | High regioselectivity | Requires hazardous reagents |
| DoM Hydroxylation | Lithiation, oxygenation | 60–65 | Precise functionalization | Low-temperature sensitivity |
Optimization and Scale-Up Considerations
-
Catalyst Screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during saturation of the chromene ring.
-
Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact during nucleophilic substitutions.
-
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing byproducts .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine moiety and hydroxyl group enable nucleophilic substitution under controlled conditions. Key examples include:
These reactions are critical for introducing functional groups that modulate solubility or biological activity .
Oxidation and Reduction Pathways
The tetrahydrobenzo[c]chromene core undergoes redox transformations:
Oxidation
-
Core Saturation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane converts the tetrahydrobenzo[c]chromene to a fully aromatic system.
-
Hydroxyl Group : Selective oxidation using MnO₂ yields a ketone at the 6-position.
Reduction
-
Nitro Intermediates : Palladium-catalyzed hydrogenation (H₂, 1 atm, 25°C) reduces nitro groups introduced during synthesis to amines .
Multicomponent Reactions (MCRs)
The compound serves as a scaffold for MCR-based functionalization:
For example, Pechmann condensation with 4-methoxy-3-aminobenzoic acid yields intermediates for antitumor derivatives .
Amide Coupling and Acylation
The hydroxyl group facilitates esterification and acylation:
| Reaction | Reagents | Conditions | Product Utility |
|---|---|---|---|
| Acylation | Propanoyl chloride, DMAP | RT, 12h | Enhanced lipophilicity for CNS penetration |
| Sulfonation | Sulfonic acid derivatives | 80°C, 4h | Water-soluble prodrugs |
Notably, acylation at the hydroxyl group with propanoyl chloride under basic conditions achieves >90% conversion .
Cross-Coupling Reactions
Palladium-mediated couplings enable aryl/heteroaryl functionalization:
| Coupling Type | Partner | Catalyst | Key Application |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | Pd(dppf)Cl₂ | BRD4 bromodomain inhibitors |
| Buchwald-Hartwig | Amines | Pd(OAc)₂/XPhos | mGluR5 modulators |
For instance, Suzuki coupling with 3-trifluoromethylphenylboronic acid generates analogs with improved metabolic stability .
Hydrolysis and Cyclization
Controlled hydrolysis of ester groups (e.g., using LiOH in THF/H₂O) generates carboxylic acid intermediates, which undergo cyclization to form lactones or fused heterocycles .
Structural Modifications via Alkylation
Alkylation of the hydroxyl group with alkyl bromides (e.g., isopropyl bromide) under basic conditions produces ether derivatives, enhancing blood-brain barrier permeability .
Key Reaction Optimization Parameters
-
Temperature : Most substitutions proceed optimally at 60–80°C .
-
Catalysts : Sc(OTf)₃ and Cu(OTf)₂ improve yields in MCRs by 20–30% .
-
Solvents : Polar aprotic solvents (DMF, THF) favor nucleophilic substitutions, while dichloromethane is preferred for oxidations .
This compound’s versatility in nucleophilic, redox, and cross-coupling reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies should explore enantioselective syntheses and catalytic asymmetric transformations .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for drug development. Key pharmacological properties include:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, making it a potential treatment for inflammatory conditions.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective capabilities, which could be advantageous in treating neurodegenerative diseases.
Drug Development
3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is being explored for its potential as a therapeutic agent in various diseases:
- Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.
- Cognitive Disorders : Its neuroprotective effects suggest potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
- Bacterial Infections : The compound's ability to inhibit certain bacterial enzymes positions it as a candidate for antibiotic development.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound:
- In vitro Studies : Laboratory studies have indicated that the compound can effectively reduce the viability of various cancer cell lines while sparing normal cells, suggesting selective toxicity.
- Animal Models : In vivo experiments have demonstrated that administration of the compound leads to significant improvements in models of neurodegeneration and inflammation.
- Mechanistic Studies : Investigations into its mechanism of action reveal that the compound may modulate signaling pathways associated with inflammation and apoptosis.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain proteins, while the hydroxy group may participate in hydrogen bonding with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Core Saturation: THU-OH vs. Urolithin B
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)
- Structure : Saturated tetrahydro ring system.
- Function : Acts as an iron(III)-selective "turn-off" fluorescent sensor in aqueous environments. Fluorescence quenching occurs due to iron(III) binding, independent of pH .
- Cellular Penetration : Lipophilic nature allows efficient cell membrane penetration in SK-N-AS and DBTRG-05MG cell lines .
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one)
- Structure: Fully aromatic chromenone core.
- Function : Similar iron(III) selectivity but exhibits faster fluorescence quenching compared to THU-OH in vitro .
- Limitation : Reduced conformational flexibility may limit binding versatility.
| Parameter | THU-OH | Urolithin B |
|---|---|---|
| Core Saturation | 7,8,9,10-Tetrahydro | Fully aromatic |
| Fluorescence Response | Gradual quenching | Rapid quenching |
| Molecular Weight | 232.23 g/mol (estimated) | 216.19 g/mol |
| Key Application | Cellular iron(III) sensing | Metal ion detection in solution |
Substituent Variations: 4-Heterocyclic Moieties
4-(4-Methylpiperazinylmethyl) Derivative (C19H24N2O3, CID 4529232)
- Structure : Piperazine substituent instead of pyrrolidine.
- Properties : Higher molecular weight (328.41 g/mol) and basicity due to the additional nitrogen in piperazine.
4-(1-Hydroxyethyl) Derivative
- Structure : Hydroxyethyl group at position 3.
- Function : Displays fluorescence enhancement with metals (e.g., zinc), contrasting the "turn-off" behavior of THU-OH and the target compound .
| Substituent | Pyrrolidin-1-ylmethyl | 4-Methylpiperazinylmethyl | 1-Hydroxyethyl |
|---|---|---|---|
| Molecular Formula | C17H19NO3 (estimated) | C19H24N2O3 | C14H14O4 (estimated) |
| Functional Impact | Moderate basicity, lipophilic | Higher basicity, polar | Polar, hydrogen-bond donor |
| Fluorescence Behavior | Iron(III)-dependent quenching | Unknown | Metal-dependent enhancement |
Alkoxy-Substituted Derivatives (PDE2 Inhibitors)
Derivatives of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with alkoxy substituents (e.g., pentyloxy, cyclohexylmethoxy) were synthesized and tested for PDE2 inhibition :
- 4e (Pentyloxy derivative) : IC50 = 34.35 µM.
- 4i (Cyclohexylmethoxy derivative) : IC50 = 33.95 µM.
- Key Trend : Alkyl chain length (~5 carbons) optimizes PDE2 binding, likely due to hydrophobic interactions in the enzyme’s active site .
However, direct comparative data are lacking.
Fluorescence Properties: Substituent-Dependent Effects
- 3-[(4-Methoxybenzyl)oxy] Derivative (CID 2030886): Exhibits fluorescence properties influenced by the electron-donating methoxy group, though metal interactions are uncharacterized .
- 4-Methyl Derivative (CID 5322280): Simpler structure with a methyl group at position 4; fluorescence behavior remains unexplored .
Biological Activity
The compound 3-hydroxy-4-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is part of a class of benzo[c]chromen derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process, often starting from readily available precursors like phenolic compounds and pyrrolidine. For example, a method reported in the literature describes the reaction of paraformaldehyde with pyrrolidine to form a pyrrolidinyl derivative, which is then reacted with chalcone derivatives to yield the final product . The compound's crystal structure has been elucidated through X-ray diffraction studies, revealing significant details about its molecular conformation and interactions .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzo[c]chromen derivatives. Specifically, compounds structurally related to This compound have shown promising results in protecting neuronal cells from oxidative stress and neurotoxicity. For instance, alkoxylated derivatives have been evaluated for their ability to inhibit phosphodiesterase II (PDE2), which plays a crucial role in neurodegenerative diseases. A derivative with similar structural features demonstrated an IC50 value of 3.67 ± 0.47 μM against PDE2, indicating its potential as a therapeutic agent .
Antioxidant Activity
The antioxidant activity of these compounds has also been investigated. Studies indicate that the presence of hydroxyl groups in the structure enhances radical scavenging capabilities. This property is essential for mitigating oxidative damage in various biological systems .
Anticancer Properties
Emerging research points towards the anticancer potential of benzo[c]chromen derivatives. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines while exhibiting minimal cytotoxic effects on normal cells. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation .
Case Study 1: Neuroprotection in Corticosterone-Induced Neurotoxicity
In a study assessing neuroprotection, This compound was tested on HT-22 cells exposed to corticosterone. The results demonstrated a dose-dependent increase in cell viability at concentrations ranging from 6.25 to 25 μM, with optimal protection observed at 12.5 μM .
Case Study 2: Antioxidant Efficacy Assessment
Another investigation evaluated the antioxidant capacity of related compounds through DPPH radical scavenging assays. Results indicated that these compounds effectively reduced DPPH radicals, confirming their potential as natural antioxidants .
Data Tables
Q & A
Q. How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
